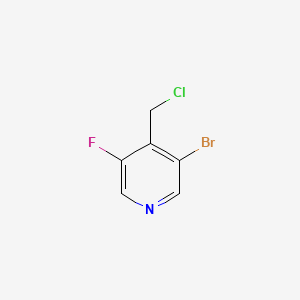

3-Bromo-4-(chloromethyl)-5-fluoropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

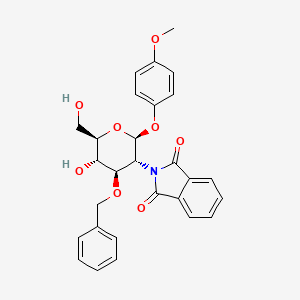

The solid-state crystal structure of 3-Bromo-4-(chloromethyl)-5-fluoropyridine has been investigated using single-crystal X-ray diffraction (SCXRD) analysis. This technique provides insights into the arrangement of atoms within the crystal lattice. Additionally, computational Density Functional Theory (DFT) methods have been employed to study the compound’s electronic structure and energetics .

科学的研究の応用

Chemoselective Functionalization

3-Bromo-4-(chloromethyl)-5-fluoropyridine has been utilized in chemoselective functionalization processes. For example, the compound can undergo chemoselective amination under catalytic conditions, which affords exclusive substitution products. This property makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with precise functional group placement. This chemoselective behavior has been demonstrated in studies where different substituents are introduced at specific positions of the pyridine ring, showcasing the compound's utility in synthetic organic chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Pentasubstituted Pyridines

Another application involves the use of halogen-rich intermediates like this compound in the synthesis of pentasubstituted pyridines. These compounds are of significant interest in medicinal chemistry due to their potential biological activity. Simple syntheses have been developed to produce such intermediates, which are then used to generate a variety of pentasubstituted pyridines with functionalities that are useful for further chemical modifications (Wu, Porter, Frennesson, & Saulnier, 2022).

Versatile Synthesis of Fluoropyridines

The compound is also involved in the versatile synthesis of disubstituted fluoropyridines and pyridones, serving as a precursor in various synthetic pathways. Such fluoropyridines are crucial in the development of new materials, pharmaceuticals, and agrochemicals due to the unique properties imparted by the fluorine atom. The ability to introduce various substituents into the pyridine ring through reactions involving this compound derivatives is valuable for expanding the diversity of available pyridine-based compounds (Sutherland & Gallagher, 2003).

作用機序

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its target could be related to transition metal catalysts involved in carbon–carbon bond formation.

Mode of Action

The mode of action of 3-Bromo-4-(chloromethyl)-5-fluoropyridine is likely to involve its interaction with a transition metal catalyst, such as palladium, in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role in the Suzuki–Miyaura cross-coupling reaction . By facilitating the formation of new carbon–carbon bonds, this compound can contribute to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the presence of certain functional groups or the pH of the environment could potentially affect the compound’s action.

特性

IUPAC Name |

3-bromo-4-(chloromethyl)-5-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGHVVFPSJRQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700085 |

Source

|

| Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227573-06-9 |

Source

|

| Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride](/img/structure/B594889.png)

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)